4-Bromocinnamic acid
4-Bromocinnamic acid
Brand Name:
Vulcanchem
CAS No.:
1200-07-3
VCID:
VC20756564
InChI:
InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
SMILES:
C1=CC(=CC=C1C=CC(=O)O)Br
Molecular Formula:
C9H7BrO2
Molecular Weight:
227.05 g/mol
4-Bromocinnamic acid
CAS No.: 1200-07-3
Cat. No.: VC20756564
Molecular Formula: C9H7BrO2
Molecular Weight: 227.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1200-07-3 |
|---|---|
| Molecular Formula | C9H7BrO2 |
| Molecular Weight | 227.05 g/mol |
| IUPAC Name | (E)-3-(4-bromophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ |
| Standard InChI Key | CPDDDTNAMBSPRN-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)O)Br |
| SMILES | C1=CC(=CC=C1C=CC(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator